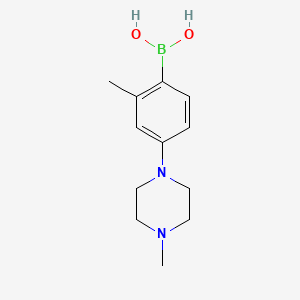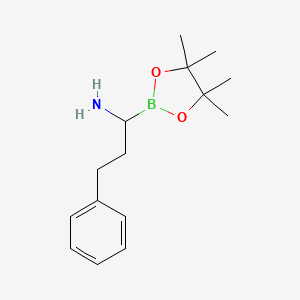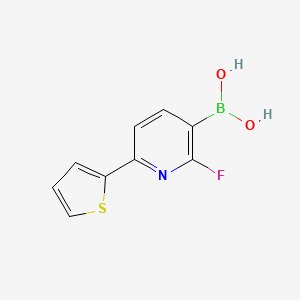
1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H11F3OS2 This compound is characterized by the presence of both methylthio and trifluoromethylthio groups attached to a phenyl ring, along with a propan-1-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of the methylthio and trifluoromethylthio groups onto a phenyl ring, followed by the attachment of the propan-1-one moiety. Common synthetic routes include:
Nucleophilic Substitution: Starting from a halogenated phenyl compound, nucleophilic substitution reactions can be employed to introduce the methylthio and trifluoromethylthio groups.
Friedel-Crafts Acylation: The propan-1-one moiety can be introduced via Friedel-Crafts acylation using appropriate acylating agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production may utilize continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propan-1-one moiety can be reduced to form alcohols.
Substitution: The trifluoromethylthio group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the methylthio group.
Alcohols: Formed from the reduction of the carbonyl group.
Substituted Derivatives: Formed from substitution reactions involving the trifluoromethylthio group.
Aplicaciones Científicas De Investigación
1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, and other biomolecules that the compound can bind to or modify.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are influenced by the compound’s presence.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)propan-1-one
- 1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one
- 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)propan-1-one
Uniqueness
1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-1-one is unique due to the specific positioning of the methylthio and trifluoromethylthio groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in distinct properties and applications compared to its similar compounds.
Propiedades
Fórmula molecular |
C11H11F3OS2 |
|---|---|
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
1-[2-methylsulfanyl-4-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11F3OS2/c1-3-9(15)8-5-4-7(6-10(8)16-2)17-11(12,13)14/h4-6H,3H2,1-2H3 |
Clave InChI |
NSQVEZLDBGWOKA-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=C(C=C1)SC(F)(F)F)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


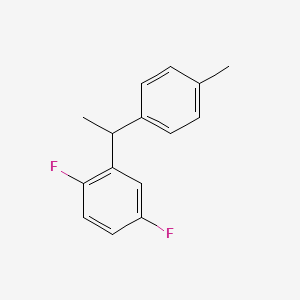
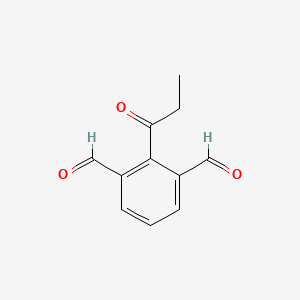
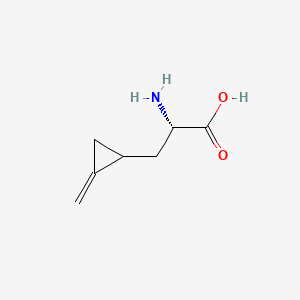
![tert-Butyl {3-hydroxy-6-({1-[(2-methoxyethyl)amino]-3-methyl-1-oxobutan-2-yl}amino)-6-oxo-1-phenyl-5-[(2,3,4-trimethoxyphenyl)methyl]hexan-2-yl}carbamate](/img/structure/B14076023.png)
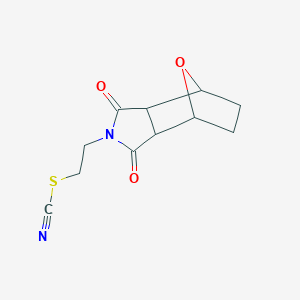
![Bicyclo[7.2.2]tridec-9-ene](/img/structure/B14076040.png)
![2,3,4,7-Tetramethylbenzo[b]thiophene](/img/structure/B14076045.png)
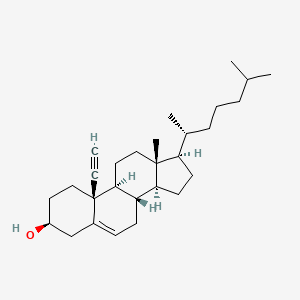
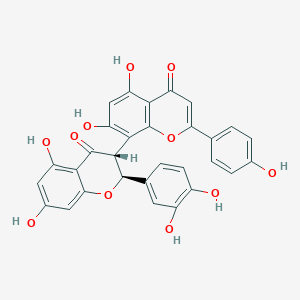
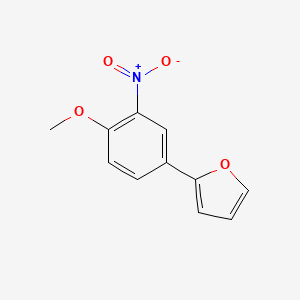
![(4-Sulfanylidene-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridin-1-yl)acetic acid](/img/structure/B14076071.png)
